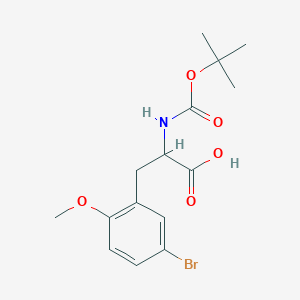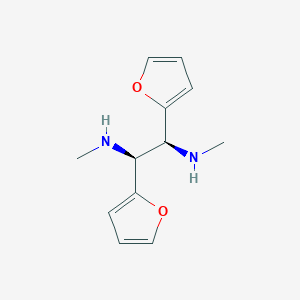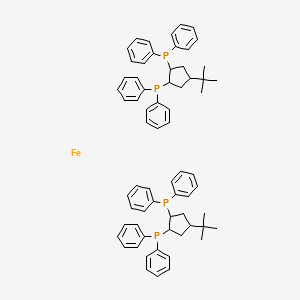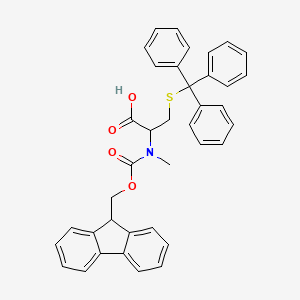
Eprosartan Myslate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eprosartan mesylate is a pharmaceutical compound primarily used for the treatment of hypertensionBy blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, eprosartan mesylate helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
準備方法
Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. The solution is then stirred to obtain eprosartan mesylate in glacial acetic acid. The precipitated solid is filtered to obtain the final product .
Industrial Production Methods: Industrial production of eprosartan mesylate often involves techniques to enhance its solubility and dissolution rate. Methods such as micronization, nanoparticle formation, solubilization with surfactants, and encapsulation with hydrophilic polymeric wall materials are employed to improve its bioavailability .
化学反応の分析
Types of Reactions: Eprosartan mesylate primarily undergoes substitution reactions. It is not metabolized by the cytochrome P450 system and is mainly excreted as an unchanged drug .
Common Reagents and Conditions: The synthesis of eprosartan mesylate involves reagents such as glacial acetic acid and methanesulfonic acid. The reaction conditions typically include temperatures ranging from 10°C to 110°C .
Major Products: The primary product of these reactions is eprosartan mesylate itself, which is used in pharmaceutical formulations for the treatment of hypertension .
科学的研究の応用
Eprosartan mesylate has a wide range of scientific research applications:
作用機序
Eprosartan mesylate exerts its effects by blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, eprosartan mesylate inhibits norepinephrine production, further contributing to blood pressure reduction .
類似化合物との比較
- Losartan
- Valsartan
- Telmisartan
- Olmesartan
Comparison: Eprosartan mesylate is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure. Studies have shown that eprosartan mesylate has a greater systolic blood pressure reduction compared to losartan and is equally effective as enalapril and telmisartan in managing hypertension . Its favorable efficacy and tolerability make it a valuable option for treating essential hypertension, especially in patients with isolated systolic hypertension .
特性
分子式 |
C24H28N2O7S2 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12-; |
InChIキー |
DJSLTDBPKHORNY-UWRQUICRSA-N |
異性体SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O.CS(=O)(=O)O |
正規SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)
![7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13399442.png)

![Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13399458.png)
